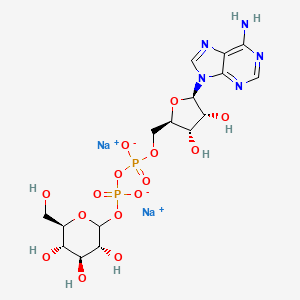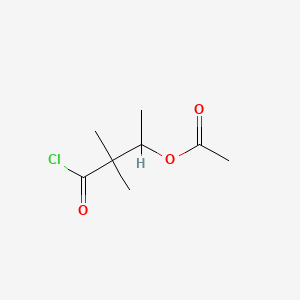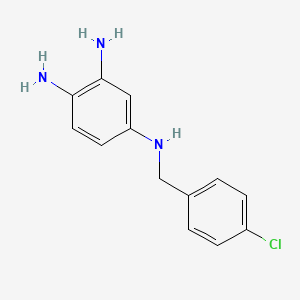
4-(4-Chlorobenzylamino)-1,2-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Chlorobenzylamine” is an organic building block . It has a linear formula of ClC6H4CH2NH2 . Another compound, “2-(4-Chlorobenzylamino)-2-phenylacetic acid”, has a linear formula of C15H14ClNO2 .
Synthesis Analysis
A common reaction, N-benzylation of isatoic anhydride in the presence of sodium hydride base, produces byproducts . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base and N,N-dimethylacetamide (DMAc) as a solvent .
Chemical Reactions Analysis
In the N-benzylation reaction of isatoic anhydride in the presence of sodium hydride, two major compounds were formed . One of them was the desired compound (N-benzylated isatoic anhydride) and the other was a byproduct .
Physical And Chemical Properties Analysis
The compound “4-Chlorobenzylamine” has a refractive index n20/D of 1.558 (lit.), a boiling point of 215 °C (lit.), and a density of 1.164 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Synthetic Approaches and Biological Activities
4-(4-Chlorobenzylamino)-1,2-phenylenediamine and its derivatives have been the subject of various synthetic and biological studies due to their relevance in pharmaceutical and chemical research. Notably, compounds related to this chemical structure have been explored for their potential in creating biologically active molecules, including the synthesis of 1,4- and 1,5-benzodiazepines, which are crucial for their therapeutic properties such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. A comprehensive review by Teli et al. (2023) highlights systematic synthetic strategies using o-phenylenediamine as a precursor for these compounds, showcasing the importance of this moiety in the development of new therapeutic agents.
Environmental Impact and Toxicology
In the realm of environmental science and toxicology, studies have been conducted on compounds with structural similarities to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine, focusing on their impact on human health and ecosystems. For instance, research on the toxicity of herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) provides insights into the ecological and health-related consequences of chemical exposure. Works by Zuanazzi et al. (2020) and Islam et al. (2017) delve into the global trends in the study of 2,4-D herbicide toxicity, highlighting the urgent need for research on its long-term effects on human health and the environment.
Polymer Science and Material Chemistry
In polymer science and material chemistry, the functionalities of compounds derived from or related to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine have been explored for their potential applications. For example, Xin-gui (2008) discusses the synthesis and multifunctional properties of poly(o-phenylenediamine), which exhibits promising applications in enzyme embedment, ion permeaselectivity, anticorrosion for metals, and adsorption for heavy metal ions. This highlights the compound's versatility and potential in advancing material science and engineering applications.
Safety And Hazards
Propriétés
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]benzene-1,2,4-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWMRIAXTVBRAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652511 |
Source


|
| Record name | N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzylamino)-1,2-phenylenediamine | |
CAS RN |
1076199-81-9 |
Source


|
| Record name | N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


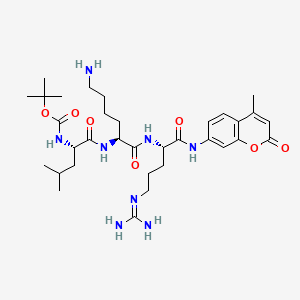
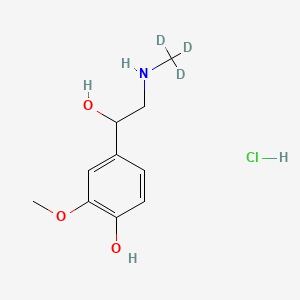
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
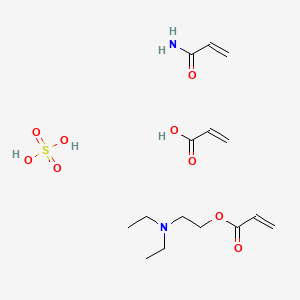
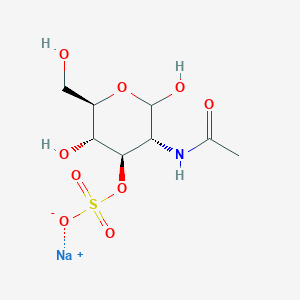
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)
